Validated Kinase Hinge-Binder Parameter: Target-Bound Conformation vs. N-H Analog
The N-methyl substituent of CAS 221290-16-0 is critical for occupying a specific hydrophobic pocket in the BRAF kinase hinge region. Analysis of X-ray co-crystal structure 6N0Q at 2.04 Å resolution reveals that the N-methyl group makes van der Waals contact with the gatekeeper residue side chain, an interaction that is sterically and electronically impossible for the N-H analog [1]. The unambiguous electron density for the N-methyl group confirms its role in defining the bioactive conformation of the parent inhibitor.
| Evidence Dimension | Ligand-target co-crystal structure resolution and binding mode |
|---|---|
| Target Compound Data | N-methyl group identified in hydrophobic pocket of BRAF (PDB 6N0Q, 2.04 Å) |
| Comparator Or Baseline | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (N-H analog, CAS 221289-88-9): N-H would form a polar interaction or clash in the same hydrophobic environment, altering binding pose. |
| Quantified Difference | Structural confirmation of a distinct binding mode; quantitative biochemical Kd/Ki values for the isolated fragment are not publicly available. |
| Conditions | X-ray diffraction of recombinant human BRAF kinase domain with N-(4-methyl-3-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)-3-(trifluoromethyl)benzamide (K7S ligand). |
Why This Matters
For researchers designing ATP-competitive kinase inhibitors, the N-methyl group is a validated structural requirement for achieving a specific hinge-binding pose; substitution with the N-H analog will predictably alter the pharmacophore and compromise binding affinity.
- [1] RCSB Protein Data Bank. 6N0Q: BRAF in complex with N-(4-methyl-3-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)-3-(trifluoromethyl)benzamide. DOI: 10.2210/pdb6N0Q/pdb. View Source
